molecular formula C15H13Cl2NO4 B145834 3'-Hydroxy-4'-methoxydiclofenac CAS No. 106610-60-0

3'-Hydroxy-4'-methoxydiclofenac

Cat. No.: B145834
CAS No.: 106610-60-0
M. Wt: 342.2 g/mol
InChI Key: YALZBLAHGKGDMB-UHFFFAOYSA-N
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Description

3’-Hydroxy-4’-methoxydiclofenac: is an organochlorine compound that is a metabolite of diclofenac. It has hydroxy and methoxy groups at positions 3’ and 4’ respectively. The compound is known for its role as a drug metabolite and allergen .

Preparation Methods

Industrial Production Methods: There is limited information on the industrial production methods of 3’-Hydroxy-4’-methoxydiclofenac. It is primarily produced as a metabolite of diclofenac in biological systems .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-4’-methoxydiclofenac undergoes various chemical reactions, including:

Common Reagents and Conditions: The common reagents and conditions for these reactions are not extensively documented. typical reagents for oxidation might include oxidizing agents like potassium permanganate, while reduction might involve reducing agents like lithium aluminum hydride .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted derivatives .

Properties

IUPAC Name

2-[2-(2,6-dichloro-3-hydroxy-4-methoxyanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4/c1-22-11-7-9(16)14(13(17)15(11)21)18-10-5-3-2-4-8(10)6-12(19)20/h2-5,7,18,21H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALZBLAHGKGDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)Cl)NC2=CC=CC=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147675
Record name 3'-Hydroxy-4'-methoxydiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106610-60-0
Record name 3′-Hydroxy-4′-methoxydiclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106610-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxy-4'-methoxydiclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Hydroxy-4'-methoxydiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXY-4'-METHOXYDICLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7817W711
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3'-Hydroxy-4'-methoxydiclofenac (VI) unique compared to other diclofenac metabolites?

A1: this compound (VI) stands out as a human-specific metabolite of diclofenac sodium. [] Unlike other metabolites like 4′-Hydroxydiclofenac (II) and 3′-hydroxydiclofenac, which are quickly eliminated, VI exhibits a significantly longer half-life in human plasma, leading to its accumulation after repeated diclofenac administration. [] This accumulation suggests potential implications for long-term exposure and effects in humans.

Q2: How is this compound (VI) formed in the body?

A2: Research using humanized chimeric mice models suggests that VI is generated through a two-step metabolic pathway. [] Initially, diclofenac is metabolized into 4′-Hydroxydiclofenac (II), which then serves as a precursor for the formation of VI. [] This metabolic pathway highlights the complex enzymatic processes involved in diclofenac metabolism, particularly in humans.

Q3: Can you elaborate on the significance of humanized chimeric mice models in studying this compound (VI)?

A3: Humanized chimeric mice, specifically the TK-NOG model, have proven to be valuable tools in studying human-specific drug metabolism, including that of diclofenac. [] These mice, with their humanized livers, can generate VI and other human-specific metabolites like the monochlorinated glutathione conjugate (M4 or M5). [] This characteristic enables researchers to investigate the formation, accumulation, and potential effects of VI in a model that closely mimics human metabolism.

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